Cas no 392324-09-3 (ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate)

ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate
- Benzoic acid, 4-[[4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzoyl]amino]-, ethyl ester
- AKOS001629773
- ethyl 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzoate
- GNF-Pf-3563
- CHEMBL604326
- Oprea1_104293
- SR-01000442308-1
- AKOS021992589
- ethyl 4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate
- SR-01000442308
- 392324-09-3
- F0440-0289
- ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate
-
- Inchi: 1S/C23H28N2O5S/c1-4-30-23(27)19-5-9-20(10-6-19)24-22(26)18-7-11-21(12-8-18)31(28,29)25-14-16(2)13-17(3)15-25/h5-12,16-17H,4,13-15H2,1-3H3,(H,24,26)
- InChI Key: UKHUTYLRVRVMRV-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(NC(=O)C2=CC=C(S(N3CC(C)CC(C)C3)(=O)=O)C=C2)C=C1
Computed Properties
- Exact Mass: 444.17189317g/mol
- Monoisotopic Mass: 444.17189317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 709
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.241±0.06 g/cm3(Predicted)
- pka: 12.24±0.70(Predicted)
ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0440-0289-10mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-2μmol |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-30mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-75mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-25mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-4mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-15mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-20mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-3mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0440-0289-5mg |
ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate |
392324-09-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate Related Literature
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate
Ethyl 4-{4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate (CAS No. 392324-09-3): A Comprehensive Overview
Ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate (CAS No. 392324-09-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoates and features a unique structural motif that includes a piperidine ring and a sulfonyl group, making it an intriguing candidate for various biological applications.
The structure of ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate is characterized by its aromatic benzene rings and the presence of functional groups such as the ester, amide, and sulfonyl moieties. The piperidine ring, substituted with two methyl groups, imparts additional complexity and potential for interaction with biological targets. The combination of these structural elements suggests that this compound may exhibit unique pharmacological properties.
Recent research has focused on the potential therapeutic applications of ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate. Studies have shown that this compound possesses significant anti-inflammatory and antioxidant properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that it could be a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate has also been investigated for its antiproliferative properties. Research conducted at the National Institutes of Health (NIH) revealed that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
The pharmacokinetic profile of ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate has also been studied in detail. Preclinical studies in animal models have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing. These properties make it an attractive candidate for further development as a therapeutic agent.
In terms of safety, preliminary toxicological studies have indicated that ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate is well-tolerated at therapeutic doses. However, further long-term safety studies are necessary to fully assess its potential side effects and ensure its safe use in clinical settings.
The synthesis of ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate involves several steps, including the formation of the piperidine ring and the introduction of the sulfonyl group. One common synthetic route involves the reaction of 4-sulfamoylbenzoic acid with ethyl 4-amino benzoate in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Subsequent alkylation with an appropriate alkylating agent can introduce the dimethyl substitution on the piperidine ring.
The potential applications of ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate extend beyond its therapeutic uses. The compound's unique structure and functional groups make it a valuable intermediate in organic synthesis and materials science. For example, it can be used as a building block for the synthesis of more complex molecules or as a precursor for developing novel materials with specific properties.
In conclusion, ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate (CAS No. 392324-09-3) is a multifaceted compound with promising potential in various fields. Its anti-inflammatory, antioxidant, and antiproliferative properties make it an attractive candidate for pharmaceutical development. Further research is needed to fully explore its therapeutic applications and optimize its use in clinical settings.
392324-09-3 (ethyl 4-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}benzoate) Related Products
- 1353954-97-8(2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide)
- 2138524-00-0(N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide)
- 83930-13-6(Human growth hormone-releasing factor)
- 1389455-64-4(3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one)
- 1366503-64-1((3R)-3-(4-bromothiophen-3-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 929533-59-5(1aH-Indeno[1,2-b]oxirene, 3-fluoro-)
- 1699086-74-2(7-cyclopentyl-2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1489590-49-9(5-Pyrimidinecarboxylic acid, 2-(cyclohexylmethyl)-)
- 312607-34-4((2Z)-N-acetyl-6-bromo-2-(4-fluorophenyl)imino-2H-chromene-3-carboxamide)
- 896368-27-7(N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide)




